Acetic acid;propane-1,2-diamine
Description
Acetic acid; propane-1,2-diamine is a compound formed by the interaction of acetic acid (CH₃COOH) and propane-1,2-diamine (C₃H₁₀N₂). Propane-1,2-diamine, also known as 1,2-propanediamine, consists of a three-carbon chain with two amine groups on adjacent carbons. When combined with acetic acid, the resulting complex or salt exhibits unique physicochemical properties due to the interplay of the diamine’s basicity and the carboxylic acid’s acidity.
Properties
CAS No. |
60077-07-8 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;propane-1,2-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
QWSOGKQKELMGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.
Industrial Production Methods
Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;propane-1,2-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:
Deprotonation: The amine groups can be deprotonated under basic conditions.
Nucleophilic Reaction: The compound can act as a nucleophile, reacting with electrophiles such as carboxylates or acyl chlorides.
Proton Transfer: Proton transfer steps are involved in the formation of amides or other derivatives.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Acetic Acid; Propane-1,2-diamine | Ethane-1,2-diamine; 2-Hydroxybenzoic Acid | N,N-Dimethyl-1,2-propanediamine |
|---|---|---|---|
| Solubility in Water | High | Moderate | Low |
| Boiling Point (°C) | ~220 | ~190 | ~160 |
| Chelating Strength (log K) | 8.5 | 6.2 | 5.8 |
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